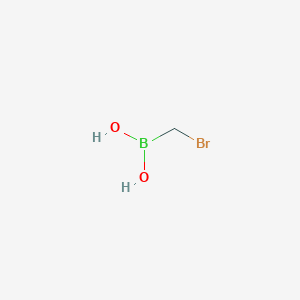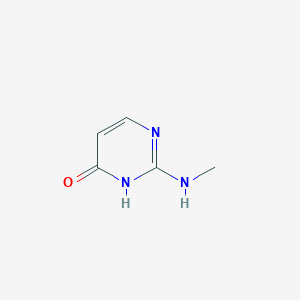aminehydrochloride](/img/structure/B13572584.png)
[(2-Ethylphenyl)methyl](methyl)aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylphenyl)methylaminehydrochloride is an organic compound with the molecular formula C10H16ClN. It is commonly used in various fields of research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylphenyl)methylaminehydrochloride typically involves the reaction of 2-ethylbenzyl chloride with methylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of (2-Ethylphenyl)methylaminehydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems also enhances the efficiency of the production process .
化学反応の分析
Types of Reactions: (2-Ethylphenyl)methylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2-Ethylphenyl)methylaminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of respiratory conditions and as a stimulant.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of (2-Ethylphenyl)methylaminehydrochloride involves its interaction with specific molecular targets in the body. It primarily acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and other physiological effects. The compound’s action on adrenergic receptors is a key aspect of its pharmacological profile .
類似化合物との比較
Phenethylamine: Shares a similar structure but lacks the ethyl and methyl substitutions.
Amphetamine: Similar in structure but has different pharmacological effects.
Methamphetamine: A more potent stimulant with a similar core structure.
Uniqueness: (2-Ethylphenyl)methylaminehydrochloride is unique due to its specific substitutions, which confer distinct chemical and pharmacological properties. Its ability to act as a sympathomimetic agent makes it valuable in both research and therapeutic contexts.
特性
分子式 |
C10H16ClN |
|---|---|
分子量 |
185.69 g/mol |
IUPAC名 |
1-(2-ethylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-6-4-5-7-10(9)8-11-2;/h4-7,11H,3,8H2,1-2H3;1H |
InChIキー |
YNVSUYUKGDEHPW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1CNC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)
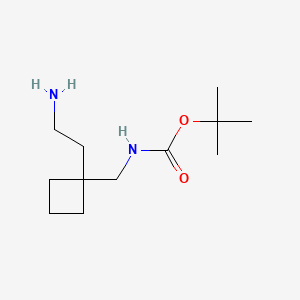

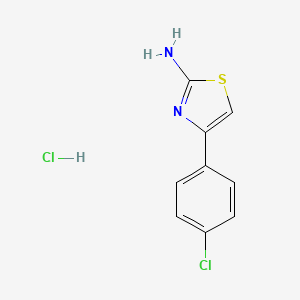
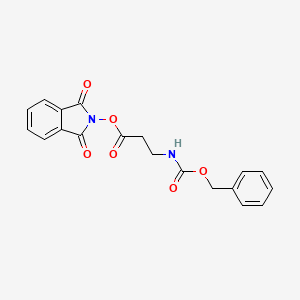
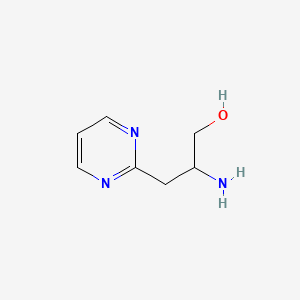
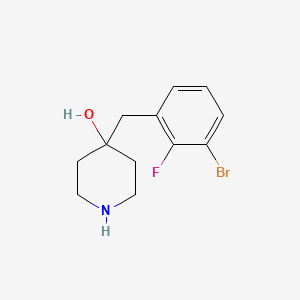


![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)
